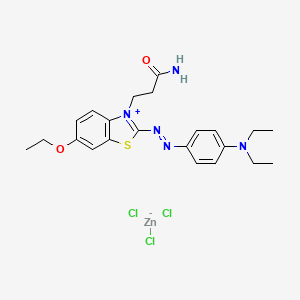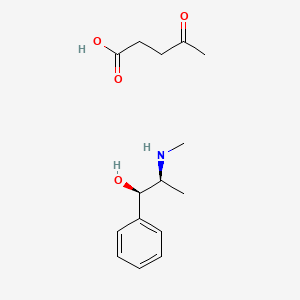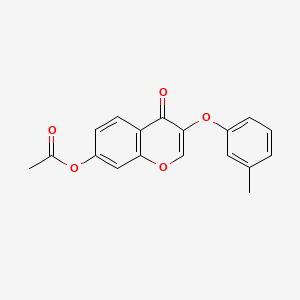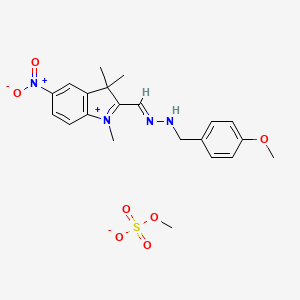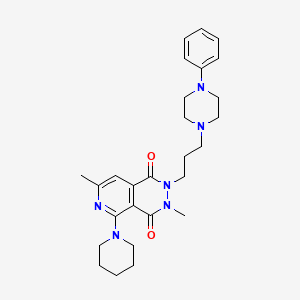
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is a complex heterocyclic compound. This compound features a pyridazine ring fused with a pyridine ring, and it is further substituted with various functional groups, including piperazine and piperidine moieties. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring, followed by the introduction of the pyridine ring through cyclization reactions. Subsequent steps involve the addition of the piperazine and piperidine groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents that facilitate the desired transformations is common. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar pharmacological activities.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and are known for their diverse biological activities.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other pyridazine or pyridazinone derivatives. Its combination of piperazine and piperidine moieties further distinguishes it from similar compounds.
Properties
CAS No. |
164071-35-6 |
|---|---|
Molecular Formula |
C27H36N6O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3,7-dimethyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-5-piperidin-1-ylpyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C27H36N6O2/c1-21-20-23-24(25(28-21)32-13-7-4-8-14-32)27(35)29(2)33(26(23)34)15-9-12-30-16-18-31(19-17-30)22-10-5-3-6-11-22/h3,5-6,10-11,20H,4,7-9,12-19H2,1-2H3 |
InChI Key |
CIBWRRRRKSLETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(N(C2=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


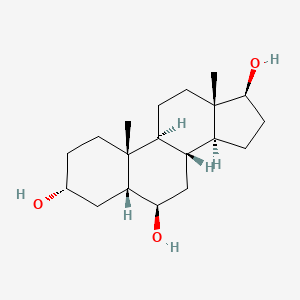
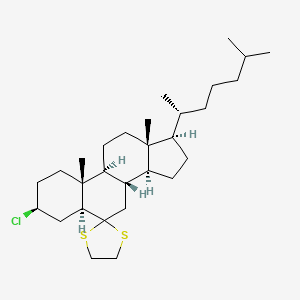
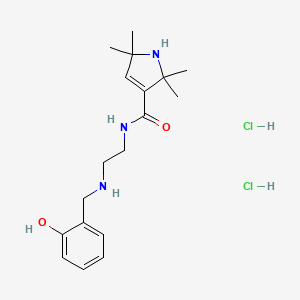
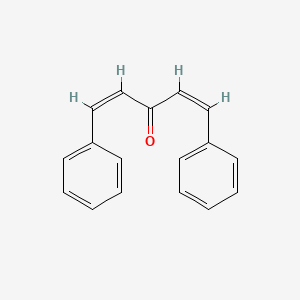
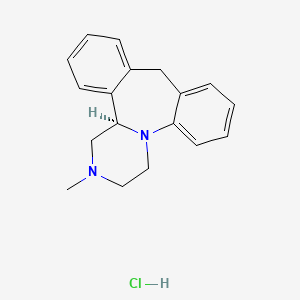

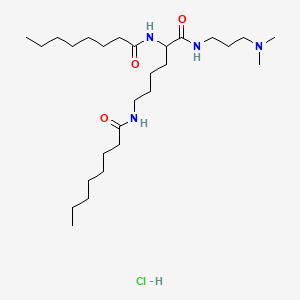
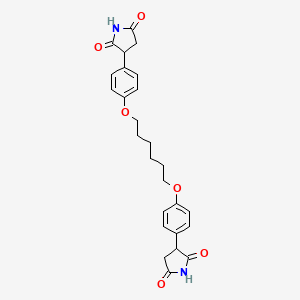
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
